molecular formula C12H6BrCl3FNO2 B14899442 Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate

Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B14899442
M. Wt: 401.4 g/mol
InChI Key: ZHLKBAAHRUHPGH-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate is a complex organic compound with the molecular formula C12H6BrCl3FNO2 and a molecular weight of 401.44 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination, chlorination, and fluorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often require the use of inert atmospheres and specific reagents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline core .

Scientific Research Applications

Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The halogen atoms and the quinoline core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C12H6BrCl3FNO2

Molecular Weight

401.4 g/mol

IUPAC Name

ethyl 7-bromo-2,4,6-trichloro-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H6BrCl3FNO2/c1-2-20-12(19)6-8(15)4-3-5(14)7(13)9(17)10(4)18-11(6)16/h3H,2H2,1H3

InChI Key

ZHLKBAAHRUHPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1Cl)F)Br)Cl)Cl

Origin of Product

United States

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